molecular formula C34H37BrN4O3 B13131800 (1R,4S,7S,9S)-4-[(5-bromo-1-tert-butylbenzotriazol-4-yl)methyl]-7-methyl-4-(2-phenoxyethyl)-8-oxa-2-azatetracyclo[7.7.0.02,7.011,16]hexadeca-11,13,15-trien-3-one

(1R,4S,7S,9S)-4-[(5-bromo-1-tert-butylbenzotriazol-4-yl)methyl]-7-methyl-4-(2-phenoxyethyl)-8-oxa-2-azatetracyclo[7.7.0.02,7.011,16]hexadeca-11,13,15-trien-3-one

Cat. No.: B13131800
M. Wt: 629.6 g/mol
InChI Key: OYCVNBWJXXIIQU-KBTVYIQCSA-N
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Description

The compound “(1R,4S,7S,9S)-4-[(5-bromo-1-tert-butylbenzotriazol-4-yl)methyl]-7-methyl-4-(2-phenoxyethyl)-8-oxa-2-azatetracyclo[7.7.0.02,7.011,16]hexadeca-11,13,15-trien-3-one” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a unique tetracyclic structure with multiple functional groups, including a brominated benzotriazole moiety, a phenoxyethyl group, and a tert-butyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from readily available starting materials. The key steps may include:

    Formation of the benzotriazole moiety: This can be achieved through the reaction of an appropriate aromatic amine with nitrous acid, followed by bromination.

    Construction of the tetracyclic core: This may involve a series of cyclization reactions, often using transition metal catalysts and specific reaction conditions to ensure the correct stereochemistry.

    Introduction of the phenoxyethyl group: This step can be performed through nucleophilic substitution reactions.

    Final functionalization: The tert-butyl group and other functional groups are introduced in the final steps, often using protecting group strategies to ensure selectivity.

Industrial Production Methods

Industrial production of such complex molecules typically involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The phenoxyethyl group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The brominated benzotriazole moiety can be reduced to form the corresponding amine.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride, potassium tert-butoxide, and various alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxyethyl group may yield phenolic compounds, while reduction of the brominated benzotriazole may yield amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound may be explored for its potential therapeutic properties. Its ability to interact with specific molecular targets could make it a candidate for the treatment of various diseases.

Industry

In the industrial sector, the compound may be used in the development of new materials with specific properties, such as polymers, coatings, and electronic materials.

Mechanism of Action

The mechanism of action of this compound depends on its specific interactions with molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and leading to specific biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (1R,4S,7S,9S)-4-[(5-chloro-1-tert-butylbenzotriazol-4-yl)methyl]-7-methyl-4-(2-phenoxyethyl)-8-oxa-2-azatetracyclo[7.7.0.02,7.011,16]hexadeca-11,13,15-trien-3-one
  • (1R,4S,7S,9S)-4-[(5-fluoro-1-tert-butylbenzotriazol-4-yl)methyl]-7-methyl-4-(2-phenoxyethyl)-8-oxa-2-azatetracyclo[7.7.0.02,7.011,16]hexadeca-11,13,15-trien-3-one

Uniqueness

The uniqueness of the compound lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable molecule for various applications.

Properties

Molecular Formula

C34H37BrN4O3

Molecular Weight

629.6 g/mol

IUPAC Name

(1R,4S,7S,9S)-4-[(5-bromo-1-tert-butylbenzotriazol-4-yl)methyl]-7-methyl-4-(2-phenoxyethyl)-8-oxa-2-azatetracyclo[7.7.0.02,7.011,16]hexadeca-11,13,15-trien-3-one

InChI

InChI=1S/C34H37BrN4O3/c1-32(2,3)39-27-15-14-26(35)25(29(27)36-37-39)21-34(18-19-41-23-11-6-5-7-12-23)17-16-33(4)38(31(34)40)30-24-13-9-8-10-22(24)20-28(30)42-33/h5-15,28,30H,16-21H2,1-4H3/t28-,30+,33-,34+/m0/s1

InChI Key

OYCVNBWJXXIIQU-KBTVYIQCSA-N

Isomeric SMILES

C[C@]12CC[C@@](C(=O)N1[C@H]3[C@@H](O2)CC4=CC=CC=C34)(CCOC5=CC=CC=C5)CC6=C(C=CC7=C6N=NN7C(C)(C)C)Br

Canonical SMILES

CC12CCC(C(=O)N1C3C(O2)CC4=CC=CC=C34)(CCOC5=CC=CC=C5)CC6=C(C=CC7=C6N=NN7C(C)(C)C)Br

Origin of Product

United States

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